molecular formula C18H18Cl3N3O6S3 B12328598 pyridin-4-ylmethanesulfonyl chloride

pyridin-4-ylmethanesulfonyl chloride

Cat. No.: B12328598
M. Wt: 574.9 g/mol
InChI Key: VYIBJVWSMORPCR-UHFFFAOYSA-N
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Description

Pyridin-4-ylmethanesulfonyl chloride is a chemical compound with the molecular formula C₆H₆ClNO₂S. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is primarily used as a reagent in organic synthesis, particularly in the formation of sulfonamide linkages, which are important in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridin-4-ylmethanesulfonyl chloride can be synthesized through various methods. One common approach involves the reaction of pyridine with chlorosulfonic acid, which introduces the sulfonyl chloride group onto the pyridine ring. The reaction is typically carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorosulfonation processes. These processes are designed to be cost-effective and environmentally friendly, minimizing waste and optimizing the use of raw materials .

Chemical Reactions Analysis

Types of Reactions: Pyridin-4-ylmethanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The primary products formed from these reactions are sulfonamide derivatives, which are valuable in various chemical and pharmaceutical applications .

Scientific Research Applications

Pyridin-4-ylmethanesulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyridin-4-ylmethanesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form stable sulfonamide linkages with various nucleophiles, which is the basis for its use in organic synthesis and drug development .

Comparison with Similar Compounds

Uniqueness: Pyridin-4-ylmethanesulfonyl chloride is unique due to its specific reactivity profile and the position of the sulfonyl chloride group on the pyridine ring. This positioning influences its chemical behavior and makes it particularly useful in the synthesis of certain sulfonamide derivatives .

Properties

Molecular Formula

C18H18Cl3N3O6S3

Molecular Weight

574.9 g/mol

IUPAC Name

pyridin-4-ylmethanesulfonyl chloride

InChI

InChI=1S/3C6H6ClNO2S/c3*7-11(9,10)5-6-1-3-8-4-2-6/h3*1-4H,5H2

InChI Key

VYIBJVWSMORPCR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CS(=O)(=O)Cl.C1=CN=CC=C1CS(=O)(=O)Cl.C1=CN=CC=C1CS(=O)(=O)Cl

Origin of Product

United States

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